molecular formula C12H21NO5 B14860570 Boc-D-Thr(Allyl)-OH

Boc-D-Thr(Allyl)-OH

Cat. No.: B14860570
M. Wt: 259.30 g/mol
InChI Key: WGBNSEZZQPQYHR-DTWKUNHWSA-N
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Description

Boc-D-Thr(Allyl)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of threonine, an essential amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and an allyl group at the hydroxyl side chain. This compound is valuable in organic synthesis due to its stability and reactivity, making it a crucial intermediate in the preparation of various peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Allyl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with an allyl group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and allyl bromide for allyl protection.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-D-Thr(Allyl)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc or allyl protecting groups.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Hydrogenation or the use of palladium on carbon (Pd/C) can be employed to remove the allyl group.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the allyl group.

Major Products Formed:

    Oxidation: Formation of Boc-D-Thr(Allyl)-one or Boc-D-Thr(Allyl)-al.

    Reduction: Formation of Boc-D-Thr-OH or D-Thr(Allyl)-OH.

    Substitution: Formation of Boc-D-Thr(Allyl)-X, where X is the substituent group.

Scientific Research Applications

Boc-D-Thr(Allyl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Thr(Allyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The allyl group protects the hydroxyl side chain, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to form peptide bonds and other chemical linkages, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

    Boc-D-Thr(Benzyl)-OH: Similar in structure but with a benzyl group instead of an allyl group.

    Boc-D-Thr(tert-Butyl)-OH: Contains a tert-butyl group instead of an allyl group.

    Boc-D-Ser(Allyl)-OH: Similar but derived from serine instead of threonine.

Uniqueness: Boc-D-Thr(Allyl)-OH is unique due to its specific protecting groups, which offer distinct reactivity and stability profiles. The allyl group provides a balance between stability and ease of removal, making it particularly useful in multi-step synthesis processes. This compound’s unique combination of protecting groups allows for selective deprotection and functionalization, facilitating the synthesis of complex peptides and other molecules.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid

InChI

InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1

InChI Key

WGBNSEZZQPQYHR-DTWKUNHWSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Origin of Product

United States

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